2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1, a thioether linkage at position 4, and an acetamide moiety connected to a 6-methylbenzo[d]thiazol-2-yl group. Its synthesis likely involves nucleophilic substitution between a pyrazolo-pyrimidine thiol intermediate and a chloroacetamide derivative, as observed in analogous reactions .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6OS2/c1-12-2-7-16-17(8-12)31-21(26-16)27-18(29)10-30-20-15-9-25-28(19(15)23-11-24-20)14-5-3-13(22)4-6-14/h2-9,11H,10H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYZAYACQHLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions. One common approach is the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-aminopyrimidine to form the pyrazolo[3,4-d]pyrimidine core. The thioether linkage is introduced by reacting the pyrazolo[3,4-d]pyrimidine intermediate with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) , a critical target in cancer therapy. For instance, compounds designed based on this scaffold have shown promising results in inhibiting EGFR activity, which is often overexpressed in various cancers. The structural modifications in compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can lead to improved selectivity and potency against cancer cell lines .
Antimicrobial Properties
Compounds with thiazole and pyrazole moieties have demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives containing similar structures have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli, indicating that 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide may also possess similar properties .
In Vitro Studies
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can significantly reduce cell viability in cancer cell lines at low micromolar concentrations. For example, compounds structurally related to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide demonstrated IC50 values ranging from 0.75 μg/mL to 4.7 μg/mL against resistant strains of S. aureus .
Animal Models
Preclinical trials using animal models have indicated that compounds with similar structures can reduce tumor size and improve survival rates in mice bearing human tumor xenografts. These findings suggest that further development could lead to effective treatments for various cancers .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Features
The compound’s unique combination of a pyrazolo-pyrimidine core, thioether linker, and benzothiazole-substituted acetamide distinguishes it from analogs. Key structural comparisons include:
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 460.94 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance, particularly in cancer treatment.
Anticancer Activity
Recent studies have indicated that compounds related to pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The target of these compounds often includes the Epidermal Growth Factor Receptor (EGFR) , a vital player in tumorigenesis. For instance, new derivatives have been synthesized that show promising inhibitory effects against EGFR with IC50 values in the low nanomolar range, indicating their potential as effective anticancer agents .
Case Studies:
- EGFR Inhibition : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives that were tested for their ability to inhibit EGFR. The most active compound displayed an IC50 value significantly lower than that of standard EGFR inhibitors like Erlotinib .
- Cell Line Studies : In vitro tests on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that certain derivatives induced apoptosis and arrested the cell cycle at critical phases, suggesting their utility in cancer therapy .
Antimicrobial Activity
The compound's thioether moiety has been associated with antimicrobial properties. Research on related thiazole compounds has shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the thiazole unit enhances the overall biological profile of these compounds .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the activation of caspases and the inhibition of anti-apoptotic proteins .
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound | Target | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Compound A | EGFR | 0.32 | Anticancer |
| Compound B | PARP-1 | 1.24 | Anticancer |
| Compound C | Bacterial Growth | 7.2 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, and what factors influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, α-chloroacetamide derivatives (e.g., 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) react with pyrazolo[3,4-d]pyrimidin-4-thiol derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether linkage. Key factors include:
- Reaction temperature (60–80°C) to balance reactivity and decomposition .
- Use of polar aprotic solvents (e.g., DMF or acetone) to stabilize intermediates .
- Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) to isolate the product .
Q. How is the structure of this compound validated, and what analytical techniques are critical?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions, e.g., the pyrazolo[3,4-d]pyrimidine C4-thioether linkage (δ ~3.8 ppm for SCH₂) and benzo[d]thiazole methyl group (δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 466.08) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., dihedral angles between pyrazole and thiazole rings) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase Inhibition Assays : Use ATP-competitive ELISA-based kits (e.g., JAK2/STAT3 pathways) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact target selectivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl variants) and compare IC₅₀ values across kinase panels (e.g., EGFR, VEGFR). For example:
- The 4-chlorophenyl group enhances hydrophobic binding in kinase pockets (ΔIC₅₀ = 2.5-fold vs. methoxy) .
- Methyl substitution on the benzo[d]thiazole improves metabolic stability in microsomal assays (t₁/₂ > 60 min) .
Q. How can contradictory data on enzymatic inhibition (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay Standardization : Control ATP concentrations (1 mM) and enzyme purity (≥90% via SDS-PAGE) to minimize variability .
- Molecular Docking : Use AutoDock Vina to model binding poses and identify key residues (e.g., Lys274 in EGFR) that explain potency differences .
Q. What strategies mitigate off-target effects in cellular models?
- Methodology :
- Proteome Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- CRISPR Knockout : Validate target specificity by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines (e.g., HeLa ΔJAK2) .
Q. How do pharmacokinetic properties (e.g., solubility, bioavailability) influence in vivo efficacy?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from 3.8 to 2.5, improving aqueous solubility (from 5 µM to 50 µM) .
- Prodrug Design : Mask the thioether with an acetyloxy group, enhancing oral bioavailability (AUC₀–24h increased by 3× in murine models) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ < 1 µM) while others show negligible activity (IC₅₀ > 50 µM)?
- Resolution :
- Cell Line Variability : Sensitivity differs by p53 status (e.g., IC₅₀ = 0.8 µM in HCT116 p53⁺/⁺ vs. 45 µM in p53⁻/⁻) .
- Assay Endpoints : MTT assays may underestimate activity due to thiazole ring interference; use CellTiter-Glo for ATP-based viability .
Methodological Tables
| Parameter | Typical Range | Key References |
|---|---|---|
| Synthetic Yield | 35–60% (after purification) | |
| LogP | 3.5–4.2 | |
| Solubility (PBS, pH 7.4) | 5–10 µM | |
| Plasma Stability (t₁/₂) | >60 min (human) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
